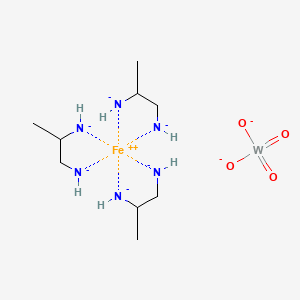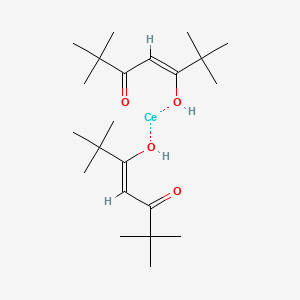
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) is a coordination compound belonging to the class of metal β-diketonates. This compound is known for its volatility due to its specific chelate structure, which allows it to transfer into the gas phase without decomposition at relatively low temperatures. This property makes it a convenient precursor for materials based on cerium oxide, especially in processes like metal-organic chemical vapor deposition (MOCVD) and related gas-phase technologies .
準備方法
The synthesis of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) typically involves the direct interaction of cerium salt heptahydrate (such as cerium chloride or cerium nitrate) with the sodium salt of the β-diketonate or β-diketone. This reaction is followed by an increase in pH using sodium hydroxide in an aqueous-alcohol solution . The compound can be purified either by recrystallization from toluene or by sublimation .
化学反応の分析
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium oxide.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of cerium.
Substitution: The β-diketonate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions. The major products formed from these reactions are typically cerium oxide or other cerium-based compounds .
科学的研究の応用
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of cerium oxide and other cerium-based materials.
Biology: The compound’s ability to form stable complexes makes it useful in various biological studies.
Industry: It is used in the production of coatings and thin films through processes like MOCVD.
作用機序
The mechanism by which Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) exerts its effects is primarily through its ability to form stable complexes with various ligands. This stability is due to the chelate structure of the β-diketonate ligands, which allows the compound to transfer into the gas phase without decomposition. The molecular targets and pathways involved include the formation of cerium oxide and other cerium-based materials through oxidation and other chemical reactions .
類似化合物との比較
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) can be compared with other similar compounds, such as:
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is also used as a precursor in MOCVD processes and has similar volatility and stability properties.
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV): Another similar compound with comparable applications in the production of thin films and coatings.
The uniqueness of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) lies in its specific use as a precursor for cerium oxide-based materials, which have distinct properties and applications compared to materials derived from other metal β-diketonates .
特性
分子式 |
C22H40CeO4 |
|---|---|
分子量 |
508.7 g/mol |
IUPAC名 |
cerium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Ce/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |
InChIキー |
NJUIMVOMXFXJTM-ATMONBRVSA-N |
異性体SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Ce] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


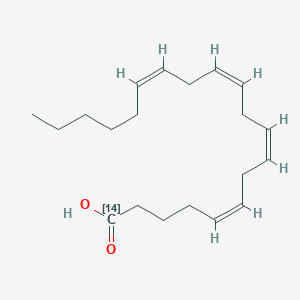
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
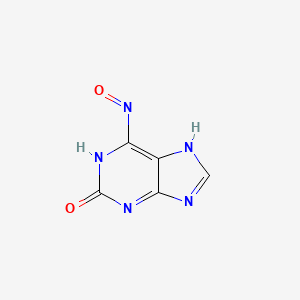
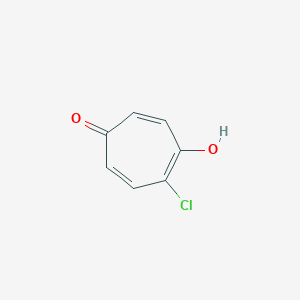
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)

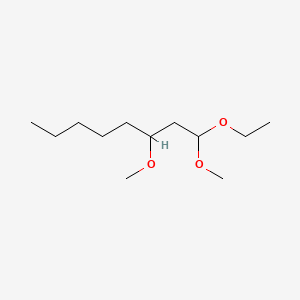
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)
